molecular formula C12H17NO4S2 B2922732 (m-Tolylsulfonyl)methionine CAS No. 1240424-27-4

(m-Tolylsulfonyl)methionine

Cat. No.: B2922732
CAS No.: 1240424-27-4
M. Wt: 303.39
InChI Key: HONSGGYAQAWECA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (m-Tolylsulfonyl)methionine typically involves the reaction of methionine with m-toluenesulfonyl chloride under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(m-Tolylsulfonyl)methionine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

    Substitution: The tolylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Scientific Research Applications

(m-Tolylsulfonyl)methionine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (m-Tolylsulfonyl)methionine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or modification of protein function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (p-Tolylsulfonyl)methionine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.

    (o-Tolylsulfonyl)methionine: Similar structure but with the sulfonyl group attached to the ortho position of the tolyl ring.

    Methionine sulfone: An oxidized derivative of methionine with a sulfone group.

Uniqueness

(m-Tolylsulfonyl)methionine is unique due to the specific positioning of the tolylsulfonyl group on the meta position of the tolyl ring. This positioning can influence its reactivity and interactions with biological molecules, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONSGGYAQAWECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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